molecular formula C20H21N3O3 B7695234 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide CAS No. 899405-84-6

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide

Cat. No.: B7695234
CAS No.: 899405-84-6
M. Wt: 351.4 g/mol
InChI Key: BOLYUNFIZORPFR-UHFFFAOYSA-N
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Description

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide is a chemical compound that belongs to the class of oxadiazoles, characterized by the presence of an oxadiazole ring. The compound is structurally complex and has found its application in various fields due to its unique properties.

Preparation Methods

Synthetic routes and reaction conditions:

The synthesis of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide typically involves a multi-step process. The starting material, 3-methoxybenzoic acid, undergoes esterification to form 3-methoxybenzyl ester, which is then converted into the corresponding hydrazide. The hydrazide reacts with an appropriate nitrile in the presence of a catalyst to form the oxadiazole ring. Subsequently, the oxadiazole intermediate undergoes amidation with 2-phenylethylamine to yield the target compound.

Industrial production methods:

Scaling up the synthesis to an industrial level involves optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and process intensification strategies can improve efficiency and safety in industrial production. Purification techniques such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: : The methoxy group in the compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : The oxadiazole ring may undergo reduction under strong reducing conditions, leading to ring opening.

  • Substitution: : Electrophilic aromatic substitution can occur on the aromatic rings, introducing various functional groups.

Common reagents and conditions:

  • Oxidation reagents: KMnO₄, Na₂Cr₂O₇

  • Reduction reagents: LiAlH₄, H₂ with Pd/C

  • Substitution reagents: Halogens, sulfonating agents

Major products formed:

  • Oxidized derivatives with aldehyde or carboxylic acid functional groups

  • Reduced products with disrupted oxadiazole rings

  • Substituted aromatic compounds with new functional groups

Scientific Research Applications

The compound finds extensive applications in diverse scientific fields:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : Serves as a probe in studying enzyme interactions and cellular mechanisms.

  • Medicine: : Potential therapeutic agent in treating diseases due to its biological activity.

  • Industry: : Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide exerts its effects through various molecular targets and pathways:

  • Molecular targets: : Enzymes, receptors, and ion channels

  • Pathways: : Modulation of signaling pathways, inhibition of enzymatic activity, and interaction with cellular membranes

Comparison with Similar Compounds

When compared to other oxadiazole derivatives, 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide stands out due to its unique combination of structural elements. Similar compounds include:

  • 3-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide

  • 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide

  • 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide

These compounds share similar backbones but differ in functional groups, which impart distinct chemical properties and biological activities.

Properties

IUPAC Name

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-17-9-5-8-16(14-17)20-22-19(26-23-20)11-10-18(24)21-13-12-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLYUNFIZORPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326093
Record name 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899405-84-6
Record name 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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